7-bromo-1,5-dimethyl-1H-indole-2,3-dione
Overview
Description
7-Bromo-1,5-dimethyl-1H-indole-2,3-dione: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st and 5th positions on the indole ring, along with a dione functional group at the 2nd and 3rd positions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the context in which the compound is acting.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
7-bromo-1,5-dimethyl-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The bromine atom in the compound enhances its binding affinity to target proteins, making it a potent inhibitor. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and reduced energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The bromine atom in the compound enhances its binding affinity to target proteins, allowing it to effectively inhibit enzymes involved in cancer cell proliferation . Additionally, this compound can interact with transcription factors, modulating their activity and influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key metabolic enzymes, leading to altered metabolic flux and reduced energy production in cancer cells . Additionally, it can affect the levels of certain metabolites, including those involved in the tricarboxylic acid (TCA) cycle and glycolysis . The bromine atom in the compound enhances its binding affinity to metabolic enzymes, making it a potent inhibitor of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, including the nucleus and mitochondria . Its localization within these organelles can enhance its efficacy in inhibiting target enzymes and modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, its localization in the mitochondria allows it to inhibit key metabolic enzymes and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione typically involves the bromination of 1,5-dimethylindole-2,3-dione. One common method is to treat 1,5-dimethylindole-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 7-Bromo-1,5-dimethyl-1H-indole-2,3-dione is used as a building block in the synthesis of more complex indole derivatives
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the interactions of indole-based compounds with biological targets such as enzymes and receptors.
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Comparison with Similar Compounds
7-Bromo-1H-indole-2,3-dione: Similar to 7-bromo-1,5-dimethyl-1H-indole-2,3-dione but lacks the methyl groups at the 1st and 5th positions.
1,5-Dimethyl-1H-indole-2,3-dione: Similar to this compound but lacks the bromine atom at the 7th position.
7-Bromo-3-methyl-1H-indole-2,3-dione: Similar to this compound but has only one methyl group at the 3rd position.
Uniqueness: The presence of both the bromine atom and the two methyl groups in this compound imparts unique chemical and biological properties to the compound. These structural features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-1,5-dimethylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-6-8(7(11)4-5)12(2)10(14)9(6)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGORGSQXLSCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366282 | |
Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124807-89-2 | |
Record name | 7-bromo-1,5-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.